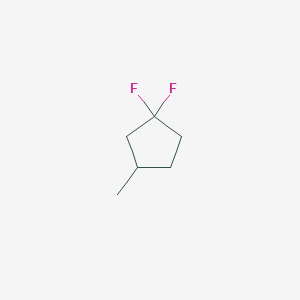![molecular formula C18H18N2O3 B13217404 Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13217404.png)
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound that features a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of palladium-catalyzed reactions to construct the bicyclic core. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
科学研究应用
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the development of new pharmaceuticals or as a probe to study biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, such as inhibition of enzyme activity or activation of receptor signaling.
相似化合物的比较
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are used in asymmetric synthesis and as scaffolds for natural product synthesis.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed reactions and are used to build libraries of bridged aza-bicyclic structures.
Uniqueness
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C18H18N2O3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
benzyl 6-pyridin-2-yl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3/c21-17(22-13-14-6-2-1-3-7-14)20-11-9-18(16(12-20)23-18)15-8-4-5-10-19-15/h1-8,10,16H,9,11-13H2 |
InChI 键 |
IZMNCOAPHRNROO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2C1(O2)C3=CC=CC=N3)C(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13217322.png)
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
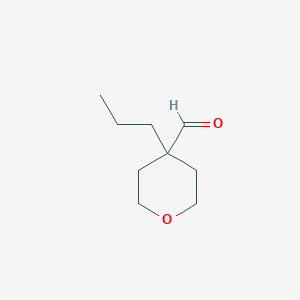
![4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
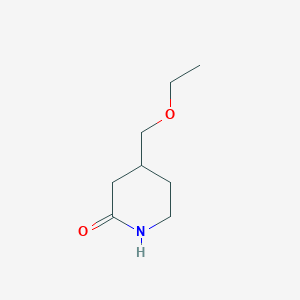
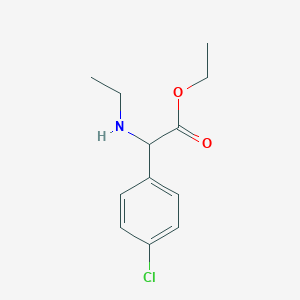

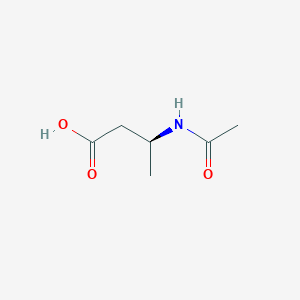
amine](/img/structure/B13217370.png)
![4,4-Dimethyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13217377.png)


![2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13217408.png)
